1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
CAS No.: 1485583-09-2
Cat. No.: VC21520267
Molecular Formula: C17H14Cl2O3
Molecular Weight: 337.2g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1485583-09-2 |
---|---|
Molecular Formula | C17H14Cl2O3 |
Molecular Weight | 337.2g/mol |
IUPAC Name | (E)-1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-8-7-12(18)10-14(13)19/h3-10H,1-2H3/b9-6+ |
Standard InChI Key | UVIGPWQADGJLAG-RMKNXTFCSA-N |
Isomeric SMILES | COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES | COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES | COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is characterized by the following chemical identifiers:
Property | Value |
---|---|
CAS Number | 1485583-09-2 |
Molecular Formula | C₁₇H₁₄Cl₂O₃ |
Molecular Weight | 337.2 g/mol |
IUPAC Name | (E)-1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one |
Physical State | Solid at room temperature |
The compound features a 2,4-dichlorophenyl group attached to the carbonyl carbon, a central propenone linker, and a 2,3-dimethoxyphenyl group at the terminal position of the propenone chain . This structure creates a conjugated system that significantly influences the compound's chemical reactivity and biological properties.
Structural Features and Comparisons
The molecular structure of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one consists of three key components:
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A 2,4-dichlorophenyl ring acting as an electron-withdrawing group due to the electronegative chlorine atoms
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A central α,β-unsaturated carbonyl system (prop-2-en-1-one) forming a conjugated π-electron system
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A 2,3-dimethoxyphenyl ring providing electron-donating properties through the methoxy substituents
This structure differs from other chalcone derivatives in the specific positioning of the substituent groups:
These structural differences significantly impact the electronic distribution, reactivity, and biological activities of these compounds, making 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one unique among chalcone derivatives.
Synthesis Methodologies
Synthetic Routes
The primary method for synthesizing 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one involves the Claisen-Schmidt condensation reaction. This approach is widely employed for chalcone synthesis and typically yields high-quality product when properly executed .
The general synthetic pathway follows this reaction scheme:
2,4-dichloroacetophenone + 2,3-dimethoxybenzaldehyde → 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one + H₂O
Reaction Conditions and Optimization
Based on synthetic procedures for structurally similar chalcones, the following reaction conditions are typically employed:
Parameter | Typical Conditions |
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Base Catalyst | Sodium hydroxide or potassium hydroxide (10-40% w/v) |
Solvent System | Ethanol or methanol |
Temperature | Room temperature to reflux (25-78°C) |
Reaction Time | 12-24 hours |
Purification Method | Recrystallization from appropriate solvents |
Expected Yield | 65-85% |
The synthesis can be optimized by careful control of reaction parameters. For instance, similar chalcones have been synthesized with yields up to 99% under optimized conditions, as observed with structurally related compounds .
Characterization Methods
The synthesized compound can be characterized using various analytical techniques:
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Melting point determination
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Infrared spectroscopy (IR) - Expected characteristic bands:
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C=O stretching at approximately 1650-1660 cm⁻¹
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C=C stretching at approximately 1580-1600 cm⁻¹
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C-O stretching at approximately 1250-1270 cm⁻¹
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C-Cl stretching at approximately 730-760 cm⁻¹
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR would show distinctive doublets for the olefinic protons at approximately δ 7.4-8.1 ppm with coupling constants of 15-16 Hz, indicating the E-configuration
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Signals for the aromatic protons and methoxy groups would also be characteristic
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Mass spectrometry for molecular weight confirmation
Biological Activities and Pharmacological Properties
Antioxidant Properties
Chalcones containing methoxy and halogen substituents typically exhibit significant antioxidant activities. The 2,3-dimethoxy substitution pattern on the phenyl ring likely contributes to the compound's radical scavenging capacity, similar to other chalcone derivatives that act as potent radical scavengers. The presence of electron-donating methoxy groups enhances the compound's ability to stabilize free radicals through resonance effects.
Anti-inflammatory Activity
Chalcones with similar structural features have demonstrated significant anti-inflammatory properties through various mechanisms. Studies on related compounds have shown inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) . The specific substitution pattern of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one may influence its interaction with inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions.
Antimicrobial Activities
The presence of chlorine atoms at the 2,4-positions of one phenyl ring may contribute to antimicrobial properties. Related chalcone derivatives with dichlorophenyl substituents have demonstrated significant antifungal activity against pathogens such as Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica . This suggests potential applications in addressing microbial infections and agricultural fungal diseases.
Structure-Activity Relationships
Impact of Key Functional Groups
The biological activities of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one are significantly influenced by its key functional groups:
Functional Group | Impact on Activity |
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α,β-unsaturated carbonyl | Serves as a Michael acceptor, enabling reactions with biological nucleophiles; critical for most biological activities |
2,4-dichlorophenyl moiety | Enhances lipophilicity; chlorine atoms influence electron distribution and receptor binding |
2,3-dimethoxyphenyl group | Contributes to antioxidant properties; affects molecular recognition by biological targets |
Comparative Activity Analysis
Comparing the activity profiles of structurally similar chalcones provides insights into how specific substitutions affect biological properties:
The unique combination of 2,4-dichloro and 2,3-dimethoxy substitution patterns in 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one likely creates a distinctive biological activity profile that merits further investigation.
Physicochemical Properties and Molecular Interactions
Solubility and Partition Coefficient
The presence of both lipophilic (dichlorophenyl) and hydrophilic (dimethoxyphenyl) moieties affects the compound's solubility profile:
Property | Expected Value/Characteristic |
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Aqueous Solubility | Limited due to the presence of aromatic rings and chlorine substituents |
Organic Solvent Solubility | Good solubility in ethanol, methanol, dichloromethane, and other organic solvents |
Estimated LogP | Approximately 4.5-5.0, indicating significant lipophilicity |
This balanced lipophilic-hydrophilic nature may contribute to the compound's ability to penetrate cell membranes while maintaining sufficient water solubility for biological activity.
Molecular Interactions
The key functional groups in 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one participate in various molecular interactions:
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Hydrogen bonding: The carbonyl oxygen and methoxy oxygens can act as hydrogen bond acceptors
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π-π interactions: Both aromatic rings can engage in stacking interactions with aromatic amino acid residues in proteins
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Halogen bonding: The chlorine atoms can form halogen bonds with electron-rich sites in biological macromolecules
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Michael addition: The α,β-unsaturated system can react with biological nucleophiles such as thiols in proteins
These interactions collectively contribute to the compound's ability to bind to various biological targets, including enzymes and receptors involved in disease processes.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Several chromatographic methods can be employed for the analysis of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one:
Technique | Application | Expected Parameters |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination | Reverse-phase C18 column, mobile phase containing acetonitrile and water, detection at 340-360 nm |
Thin-Layer Chromatography (TLC) | Rapid analysis and reaction monitoring | Silica gel plates, hexane/ethyl acetate mobile phase, visualization under UV light |
Gas Chromatography (GC) | Analysis after derivatization | Requires derivatization due to relatively high molecular weight and polarity |
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the compound's structure and purity:
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UV-Visible Spectroscopy: Expected maximum absorption at 300-350 nm due to the conjugated system
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Fluorescence Spectroscopy: Potential fluorescence properties due to the extended conjugation
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Mass Spectrometry: Characteristic fragmentation pattern with molecular ion peak at m/z 337 and fragment ions corresponding to the loss of chlorine atoms and methoxy groups
Future Research Directions and Applications
Suggested Research Investigations
To fully elucidate the properties and potential of this compound, the following research directions are recommended:
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Comprehensive biological activity profiling against diverse targets
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Detailed structure-activity relationship studies examining the impact of subtle structural modifications
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Investigation of potential synergistic effects with established therapeutic agents
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Development of improved synthetic methods to enhance yield and purity
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Exploration of the compound's potential as a building block for more complex molecules with enhanced biological activities
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